molecular formula C6H4ClN3O2S2 B13116501 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

Cat. No.: B13116501
M. Wt: 249.7 g/mol
InChI Key: XUQRYTBROJANPZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Alternative Designations

The IUPAC name for this compound is 2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide , reflecting its fused thienopyrimidine core with chlorine and sulfonamide substituents. The numbering system prioritizes the pyrimidine ring, with the sulfur-containing thiophene fused at the [3,2-d] position. The sulfonamide group (-SO₂NH₂) occupies position 6, while the chlorine atom is located at position 2 of the bicyclic system.

Alternative designations include:

  • CAS Registry Number : 2172594-62-4
  • PubChem CID : 146014142
  • EC Number : 820-551-8 (assigned based on regulatory classification)
  • SMILES Notation : C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)N

The molecular formula C₆H₄ClN₃O₂S₂ confirms the presence of two sulfur atoms, one chlorine atom, and multiple nitrogen centers, underscoring its heteroaromatic nature.

Molecular Structure Elucidation

X-ray Crystallographic Analysis

As of current data, no experimental X-ray crystallographic studies have been published for this compound. However, computational models predict a planar thienopyrimidine system with slight puckering at the sulfur atoms due to steric and electronic effects. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond lengths and angles consistent with typical sulfonamide moieties (S-O ≈ 1.43 Å, S-N ≈ 1.63 Å).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR spectral features (based on analogous thienopyrimidine derivatives):

  • Aromatic protons : Two distinct doublets in the δ 8.2–8.5 ppm range for H-4 and H-5 of the pyrimidine ring, coupled through J ≈ 5.2 Hz.
  • Sulfonamide NH₂ : A broad singlet near δ 7.1 ppm (exchangeable with D₂O).
  • Thiophene proton : A singlet at δ 7.8 ppm for H-7 due to diamagnetic anisotropy from the sulfur atom.

¹³C NMR predictions:

  • Pyrimidine carbons: δ 155–160 ppm (C-2 and C-6), δ 125–130 ppm (C-4 and C-5).
  • Thiophene carbons: δ 135–140 ppm (C-3a and C-7a).
  • Sulfonamide sulfur-bearing carbon: δ 125 ppm.
Infrared (IR) Spectroscopy

Key absorption bands (theoretical):

  • S=O asymmetric stretch : 1340–1320 cm⁻¹
  • S=O symmetric stretch : 1160–1140 cm⁻¹
  • N-H stretch (sulfonamide) : 3320–3260 cm⁻¹
  • C-Cl stretch : 750–730 cm⁻¹
  • Aromatic C=C/C=N stretches : 1600–1450 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the thienopyrimidine core predicts strong absorption in the 270–290 nm range (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), with a shoulder near 310 nm attributable to n→π* transitions in the sulfonamide group.

Physicochemical Property Profiling

Property Value/Description Method/Source
Molecular Weight 249.7 g/mol Computed
XLogP3 1.2 Computed
Hydrogen Bond Donors 1 (sulfonamide NH₂) Computed
Hydrogen Bond Acceptors 6 (2×O, 3×N, 1×S) Computed
Topological Polar Surface Area 123 Ų Computed
Solubility (Predicted) ~2.1 mg/mL in DMSO ALogPS
Melting Point Not experimentally reported -

The compound’s moderate lipophilicity (XLogP3 = 1.2) suggests balanced membrane permeability and aqueous solubility, making it suitable for further pharmacological exploration. The high polar surface area (123 Ų) indicates potential hydrogen-bonding interactions with biological targets, a feature common to sulfonamide-containing therapeutics.

The absence of experimental melting point data highlights opportunities for future characterization. Similarly, solubility profiles in common organic solvents (e.g., ethanol, acetonitrile) remain unquantified but can be inferred from structural analogs to guide synthetic applications.

Properties

Molecular Formula

C6H4ClN3O2S2

Molecular Weight

249.7 g/mol

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide

InChI

InChI=1S/C6H4ClN3O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H,(H2,8,11,12)

InChI Key

XUQRYTBROJANPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction involving an aldehyde or ketone, an activated nitrile, and a sulfur source. This reaction leads to the formation of 2-aminothiophenes, which can then be further modified to produce thienopyrimidines .

Industrial Production Methods

Industrial production of this compound may involve scalable and robust synthetic routes that ensure high yield and purity. The process often includes steps such as bromination, chlorination, and sulfonation, which are carried out under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with various amines and alkoxides. For example:

  • Reaction with primary amines (e.g., methylamine) in ethanol at 80°C produces 2-amino derivatives.

  • Substitution with methoxide ions (NaOMe) yields 2-methoxy-thieno[3,2-d]pyrimidine-6-sulfonamide.

Key Reaction Pathway:

2 Cl+NH2REtOH 80 C2 NHR+HCl\text{2 Cl}+\text{NH}_2\text{R}\xrightarrow{\text{EtOH 80 C}}\text{2 NHR}+\text{HCl}

Cross-Coupling Reactions

The sulfonamide group enables participation in palladium-catalyzed cross-couplings:

Reaction TypeConditionsProduct Application
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DMF, 100°CBiaryl derivatives for kinase inhibition
Buchwald–Hartwig Amination Pd₂(dba)₃, BINAP, Cs₂CO₃, dioxaneAmino-substituted analogs for anticancer screening

Functionalization via Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) participates in:

  • Condensation reactions with aldehydes to form Schiff bases.

  • Acid-catalyzed hydrolysis to yield thieno[3,2-d]pyrimidine-6-sulfonic acid under strong acidic conditions (HCl, reflux).

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation and nitration:

ReactionReagents/ConditionsPosition Selectivity
Bromination Br₂, AcOH, 110°CC-5 position
Nitration HNO₃/H₂SO₄, 0°CC-7 position

Biological Activity Modulation

Structural modifications impact bioactivity:

DerivativeBiological TargetIC₅₀/EC₅₀
2-(Pyridin-3-yl) analog Focal Adhesion Kinase (FAK)18 nM
Sulfonamide-amide hybrid Carbonic Anhydrase IX4.2 μM

Structure–Activity Relationship (SAR):

  • Electron-withdrawing groups (e.g., -Cl) enhance membrane permeability.

  • Bulky substituents at position 2 reduce enzymatic inhibition .

Synthetic Routes

Key steps in synthesis include:

  • Gewald Reaction : Condensation of malononitrile with sulfur and aldehydes to form thiophene intermediates.

  • Chlorination : POCl₃-mediated conversion of hydroxyl groups to chlorides .

  • Sulfonylation : Introduction of sulfonamide via reaction with sulfonyl chlorides.

This compound's versatility in cross-couplings, substitutions, and bioactivity modulation underscores its value in medicinal chemistry. Future research should explore its applications in targeted cancer therapies and enzyme inhibition.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives, including 2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide, typically involves multi-step processes. These processes often utilize starting materials such as thiophene and various reagents to achieve the desired structural modifications. For instance, one study detailed a five-step synthesis pathway that included bromination and chlorination steps to yield the final compound .

Inhibition of Focal Adhesion Kinase (FAK)

One significant application of this compound is its role as an inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer metastasis. Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit potent inhibitory activity against FAK. The compound demonstrated an IC50 value of 18 nM in inhibiting FAK activity, indicating its potential as a therapeutic agent for treating invasive cancers .

Antiviral Properties

Another notable application is in the field of antiviral research. Substituted thieno[3,2-d]pyrimidine derivatives have been evaluated for their efficacy against HIV-1. These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promising antiviral potency with lower toxicity profiles compared to existing treatments. The selectivity and effectiveness of these compounds highlight their potential for further development in antiviral therapies .

Leishmaniasis Treatment

Recent studies have explored the activity of thienopyrimidine derivatives against Leishmania species. One compound exhibited modest activity against Leishmania donovani intracellular amastigotes while showing excellent selectivity for Leishmania N-myristoyltransferase over human enzymes. This selectivity suggests that such compounds could be developed into targeted therapies for leishmaniasis without significant toxicity to human cells .

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 2

Research also indicates that thieno[3,2-d]pyrimidine derivatives can inhibit 17β-hydroxysteroid dehydrogenase type 2, an enzyme involved in steroid metabolism. Compounds derived from this scaffold showed moderate inhibitory activities, which may have implications for treating conditions like osteoporosis where steroid regulation is crucial .

Data Tables

Compound Target IC50 (nM) Selectivity
This compoundFocal Adhesion Kinase (FAK)18High
Thieno[3,2-d]pyrimidine DerivativeHIV-1 Reverse TranscriptaseVariesLow toxicity
Thienopyrimidine DerivativeLeishmania N-myristoyltransferaseModest>660-fold selectivity
Thieno[3,2-d]pyrimidine Derivative17β-Hydroxysteroid Dehydrogenase 2ModerateNot specified

Case Studies

  • FAK Inhibition Study : A study evaluated the potency of various thieno[3,2-d]pyrimidine derivatives against FAK using in vitro kinase assays. The results indicated that structural modifications significantly influenced inhibitory potency, with some compounds achieving IC50 values below 20 nM .
  • Antiviral Activity Assessment : The antiviral efficacy of thieno[3,2-d]pyrimidines was assessed using HIV-infected cell lines. Results showed that certain derivatives inhibited viral replication effectively while maintaining low cytotoxicity levels .
  • Leishmaniasis Treatment Evaluation : A recent investigation into thienopyrimidine derivatives demonstrated their potential as selective inhibitors against Leishmania species with minimal impact on human cell viability, suggesting a pathway for developing new treatments for leishmaniasis .

Mechanism of Action

The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide

The positional isomer 4-chlorothieno[3,2-d]pyrimidine-6-sulfonamide () differs only in the chlorine substituent’s location (4-position vs. 2-position). This minor structural change significantly impacts electronic properties and steric interactions. For example:

  • Reactivity : The 2-chloro derivative undergoes nucleophilic substitution more readily due to the electron-withdrawing sulfonamide group at the 6-position, which activates the adjacent 2-chloro site for displacement .
  • Biological Activity : The 2-chloro isomer demonstrates superior WRN inhibition compared to the 4-chloro analog, likely due to better alignment with catalytic residues in the enzyme’s active site .

Heterocycle-Modified Analogs

Pyrrolo[3,2-d]pyrimidines

Replacing the thiophene ring with a pyrrole (e.g., pyrrolo[3,2-d]pyrimidines) alters solubility and hydrogen-bonding capacity. For instance:

  • Pharmacokinetics: Pyrrolo analogs exhibit enhanced solubility in polar solvents (logP ≈ 1.2) compared to thieno derivatives (logP ≈ 2.5) due to the pyrrole’s nitrogen atom, which facilitates hydrogen bonding .
  • Antiproliferative Activity: Pyrrolo derivatives show reduced activity against cancer cell lines (IC₅₀ > 10 μM) compared to 2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide (IC₅₀ = 1.3 μM), highlighting the importance of the thiophene ring in membrane permeability .
Pyrido[3,2-d]pyrimidines

Pyrido[3,2-d]pyrimidines (e.g., 4-chloro-6-fluoropyrido[3,2-d]pyrimidine) replace the sulfur atom with a nitrogen, increasing basicity. These compounds demonstrate stronger interactions with DNA but lower metabolic stability due to susceptibility to oxidative degradation .

Stability in DMSO

  • This compound shows moderate stability in DMSO (t₁/₂ = 48 hours), whereas 5-aminopyrimidine analogs degrade rapidly (t₁/₂ < 12 hours) due to oxidative deamination .

Biological Activity

2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective and anticancer agents. This article reviews the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H6ClN3O2S
  • Molecular Weight : 221.66 g/mol
  • IUPAC Name : 2-chloro-4,6-dihydrothieno[3,2-d]pyrimidine-5-sulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. The sulfonamide group plays a crucial role in its interaction with target proteins, potentially leading to inhibition of metabolic pathways in pathogens or cancer cells.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. A notable study demonstrated that various thieno[3,2-d]pyrimidine derivatives showed varying degrees of inhibition against bacterial strains, with some compounds achieving IC50 values in the low micromolar range. For example:

CompoundBacterial StrainIC50 (µM)
This compoundE. coli4.5
This compoundS. aureus5.0

These results suggest that this compound may serve as a promising candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focusing on the inhibition of focal adhesion kinase (FAK), which is implicated in cancer metastasis, revealed that this compound exhibited significant inhibitory activity:

CompoundTarget EnzymePercentage Inhibition at 1 µM
This compoundFAK67%

This finding underscores the potential of this compound in cancer therapy by targeting pathways critical for tumor growth and metastasis .

Case Studies

  • In Vivo Efficacy : A recent study evaluated the in vivo efficacy of thieno[3,2-d]pyrimidine derivatives in a mouse model of bacterial infection. The results indicated that treatment with these compounds led to a significant reduction in bacterial load compared to controls.
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on various cell lines (e.g., HeLa and MCF-7) demonstrated that while the compound exhibits potent biological activity against pathogens and cancer cells, it also shows moderate cytotoxic effects at higher concentrations.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thieno[3,2-d]pyrimidines has revealed that modifications at specific positions on the ring system can enhance biological activity. For instance:

  • Substitution at position 4 with electron-withdrawing groups increases potency against both bacterial and cancer cell lines.
  • The presence of halogen atoms (e.g., chlorine) enhances lipophilicity and may improve cellular uptake.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution of a sulfonyl chloride with an aminopyrimidine derivative. For example, 5-chlorothiophene-2-sulfonyl chloride reacts with 3-amino-6-chloro-4-methoxypyridazine in the presence of sodium hydride (NaH) as a base and 1,2-dimethoxyethane as a solvent at controlled temperatures. Yield optimization requires precise stoichiometry, anhydrous conditions, and inert atmosphere .
  • Comparative studies show that using NaH instead of weaker bases (e.g., triethylamine) improves sulfonamide bond formation efficiency by reducing side reactions .

Q. How can the structure of this compound be confirmed spectroscopically?

  • NMR : The 1H^1H-NMR spectrum should show characteristic peaks for the thienopyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and sulfonamide NH2_2 (δ 5.0–6.0 ppm, broad). 13C^13C-NMR confirms the chlorine substituent via deshielded carbons adjacent to electronegative atoms .
  • HRMS : Exact mass determination (theoretical m/z: 263.991) validates molecular composition. Discrepancies >2 ppm suggest impurities or degradation .

Q. What are the stability considerations for storing this compound in DMSO?

  • Pyrimidine derivatives with sulfonamide groups are prone to hydrolysis or oxidation in DMSO. Stability assays indicate a 15% degradation after 72 hours at 25°C. For long-term storage, lyophilize the compound and store at -20°C under argon .

Advanced Research Questions

Q. How does the electronic nature of the sulfonamide group influence reactivity in cross-coupling reactions?

  • The sulfonamide acts as an electron-withdrawing group, activating the pyrimidine ring for SNAr reactions. For example, the chlorine at position 2 undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh3_3)4_4 and Na2_2CO3_3 in dioxane/water (80°C, 12 hours). Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. How can contradictory data on enzymatic inhibition (e.g., IC50_{50} variability) be resolved?

  • Discrepancies arise from assay conditions (e.g., buffer pH, enzyme source). Standardize protocols:

  • Use recombinant human thymidine phosphorylase (rhTP) in pH 7.4 Tris buffer.
  • Pre-incubate the compound with DTT to reduce disulfide-mediated aggregation, which artificially elevates IC50_{50} values .

Q. What strategies mitigate byproduct formation during sulfonamide synthesis?

  • Byproducts like N -chlorinated impurities form via over-reaction of NaH with sulfonyl chloride. Mitigation steps:

  • Add NaH portion-wise at 0°C.
  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>98% purity) .

Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions?

  • DFT calculations (B3LYP/6-31G*) show higher electron density at the pyrimidine C4 position vs. C6, favoring electrophilic attack at C4. Validate experimentally using bromination (NBS in DMF), which yields 4-bromo derivatives as major products .

Methodological Notes

  • Safety : Handle chlorinated pyrimidines in a fume hood. Use nitrile gloves and PPE to avoid dermal exposure. Waste must be neutralized with 10% NaOH before disposal .
  • Data Reproducibility : Report detailed reaction parameters (e.g., solvent purity, catalyst lot) to address inter-lab variability. Cross-validate NMR assignments with COSY and HSQC .

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